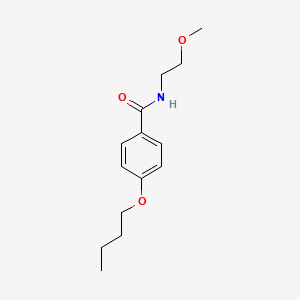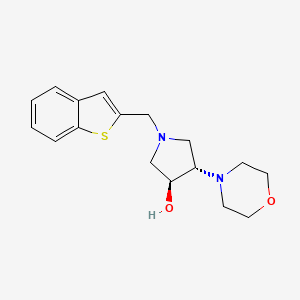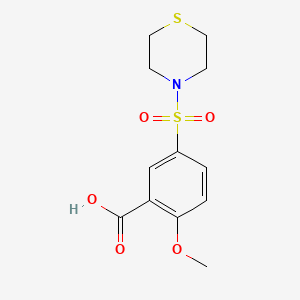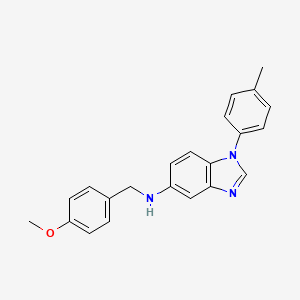
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide acts as a competitive inhibitor of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, binding to the enzyme's active site and preventing the oxidation of D-amino acids. This inhibition leads to an increase in the concentration of D-amino acids, which can modulate the activity of NMDA receptors and other targets.
Biochemical and Physiological Effects
Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity by N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to increase the concentration of D-serine and D-alanine in the brain, which can modulate NMDA receptor activity. This modulation has been shown to improve cognitive function and reduce neurodegeneration in animal models of neurological disorders. Additionally, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is its high potency and selectivity for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. This compound has been shown to be effective in reducing neurodegeneration in animal models of neurological disorders at low doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. One potential application is in the treatment of schizophrenia, where N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide inhibition has been shown to improve cognitive function and reduce symptoms in animal models. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosing and administration methods for this compound, as well as its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide involves the reaction of 9,10-anthraquinone with 2-phenoxybutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields a white solid, which is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is involved in the regulation of NMDA receptor activity, which plays a crucial role in the pathogenesis of several neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity has been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-20(29-15-9-4-3-5-10-15)24(28)25-19-14-8-13-18-21(19)23(27)17-12-7-6-11-16(17)22(18)26/h3-14,20H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPLXITQIRMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)


![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)


![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4926750.png)
![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4926772.png)